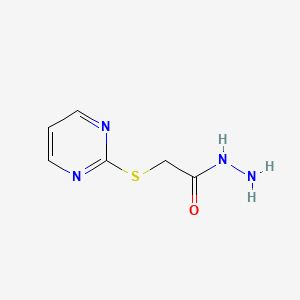

2-(Pyrimidin-2-ylsulfanyl)acetohydrazide

Description

2-(Pyrimidin-2-ylsulfanyl)acetohydrazide is a heterocyclic compound featuring a pyrimidine ring linked via a sulfanyl (-S-) group to an acetohydrazide moiety (-CH₂-C(=O)-NH-NH₂). This structure enables diverse reactivity, particularly in forming hydrazone derivatives through condensation with aldehydes or ketones. The compound has been synthesized via refluxing 2-(pyrimidin-2-ylthio)acetic acid hydrazide with aromatic aldehydes/ketones in ethanol . Its biological relevance is highlighted by antimicrobial activity, with derivatives such as N'-(2-pyridylidene)-2-((pyrimidin-5-yl)thio)acetohydrazide (3a) demonstrating efficacy against Gram-positive, Gram-negative, and fungal strains (MIC = 31.25–250 µg/mL) .

Properties

IUPAC Name |

2-pyrimidin-2-ylsulfanylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4OS/c7-10-5(11)4-12-6-8-2-1-3-9-6/h1-3H,4,7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJPFUFJAQFJTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This approach involves synthesizing the pyrimidine ring through condensation reactions, followed by the introduction of the sulfanyl group at position 2 and subsequent attachment of the hydrazide group.

Stepwise Procedure

Research Findings

- Danswan et al. demonstrated that condensation of ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate with ethyl isothiocyanate yields thioxopyrimidine derivatives, which can be further modified to obtain the target hydrazide.

- Cherkaoui et al. reported the synthesis of 2-thioxopyrimidine derivatives via reaction of 2-(1H-benzimidazol-2-yl)ethan-1-amine with carbon disulfide, followed by methylation and hydrazide formation.

Hydrazide Formation from Pyrimidine Derivatives

Method Overview

This method involves synthesizing a pyrimidine core with a sulfanyl substituent, then reacting it with hydrazine hydrate to form the hydrazide.

Typical Procedure

Research Data

- The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetohydrazide was achieved by reacting appropriate pyrimidine derivatives with hydrazine hydrate, as detailed in recent studies.

- The process typically involves refluxing the intermediate with hydrazine hydrate, followed by purification through recrystallization.

Multi-Component and Reflux Methods

Method Overview

Multi-component reactions (MCRs) and reflux techniques are employed to streamline the synthesis, often combining ring formation, substitution, and hydrazide attachment in a single or few steps.

Example Protocol

- Reacting pyrimidine derivatives with thiol compounds and hydrazine hydrate under reflux conditions in ethanol or methanol.

- Optimization of temperature, solvent, and reaction time enhances yield and purity.

Research Findings

- Senthilkumaran et al. synthesized hydrazide derivatives by heating hydrazides of carboxylic acids with various aldehydes, including pyridine derivatives, under reflux, yielding high-purity compounds.

- The use of solvents like ethanol, methanol, or acetic acid facilitates the reactions, with reaction times ranging from 4 to 6 hours.

Data Table Summarizing Preparation Methods

Notable Research Findings and Observations

- Versatility of Synthetic Routes: Multiple pathways, including multi-step syntheses and one-pot reactions, have been successfully employed, indicating flexibility based on available reagents and desired scale.

- Reaction Optimization: Elevated temperatures (80-120°C), polar aprotic solvents (DMSO, DMF), and reflux conditions improve yields and purity.

- Structural Confirmation: Characterization techniques such as NMR, IR, and mass spectrometry confirm the formation of the target compound, with typical yields ranging from 60% to 90%.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrimidin-2-ylsulfanyl)acetohydrazide can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The hydrazide group can be reduced to form corresponding amines.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

Scientific Research Applications

2-(Pyrimidin-2-ylsulfanyl)acetohydrazide has several notable applications:

Chemistry

- Intermediate in Synthesis : It serves as an important intermediate in the synthesis of various heterocyclic compounds, facilitating the development of more complex molecules.

Biological Activities

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, indicating potential for treating infections caused by resistant bacteria.

- Antiviral and Antitumor Activities : Research highlights its potential against viral infections and cancer cell lines, demonstrating selective cytotoxicity.

Medicinal Chemistry

- Drug Development : Investigated for its potential as a therapeutic agent in developing new drugs targeting specific biological pathways associated with diseases.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. For instance:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | Induction of apoptosis |

| MDA-MB-231 (Breast Cancer) | 12.3 | Inhibition of Akt pathway |

These studies indicate that 2-(Pyrimidin-2-ylsulfanyl)acetohydrazide induces apoptosis in cancer cells through inhibition of key signaling pathways.

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties, showing a reduction in inflammatory markers in experimental models. This suggests its potential utility in treating conditions characterized by inflammation.

Case Studies

Several case studies have highlighted the efficacy of 2-(Pyrimidin-2-ylsulfanyl)acetohydrazide in various biological contexts:

-

Study on Anticancer Activity :

- A recent study evaluated the effects on A549 lung adenocarcinoma cells, revealing a significant increase in apoptotic cell death compared to untreated controls.

-

Antimicrobial Efficacy :

- Another study focused on its antimicrobial properties against clinical isolates, confirming substantial antibacterial activity against resistant strains.

Mechanism of Action

The mechanism of action of 2-(Pyrimidin-2-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the sulfur atom can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Anticonvulsant Activity

- 2-[2-(Phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide derivatives (e.g., 25g, 25j) outperformed standard drugs phenytoin and ethosuximide in seizure inhibition, attributed to electron-withdrawing substituents enhancing bioavailability .

Kinase Inhibition

- This contrasts with the pyrimidine-based compound’s antimicrobial focus, underscoring the role of the heterocyclic core in target specificity .

Antimicrobial Activity

- 2-(4-((1H-Benzimidazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)-N'-(arylmethylidene)acetohydrazides (4–20) demonstrated moderate to potent antibacterial and antifungal activity. For example, compound 7 (MIC = 12.5 µg/mL against Staphylococcus aureus) and 13 (MIC = 6.25 µg/mL against Candida albicans) rivaled ciprofloxacin and fluconazole, respectively .

α-Glucosidase Inhibition

- Ethyl-thio benzimidazolyl acetohydrazides (e.g., 228 , 212 , 230 ) showed IC₅₀ values of 6.10–7.34 µM against α-glucosidase, far exceeding the standard acarbose (IC₅₀ = 378.2 µM) . This highlights the benzimidazole scaffold’s versatility in enzyme inhibition compared to pyrimidine derivatives.

Triazole and Oxadiazole Derivatives

Triazole and oxadiazole heterocycles introduce distinct electronic and steric properties:

Cytotoxicity and Anticancer Activity

- 1,2,4-Triazol-3-ylthioacetohydrazides exhibited selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells.

Antimicrobial Enhancement via Cyclization

- Cyclization of 2-(pyridine-2-ylamino)acetohydrazide into 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone increased antimicrobial activity (MIC = 30.2–43.2 µg/cm³), demonstrating how heterocyclic modification amplifies efficacy .

Pyrimidine and Pyridine Derivatives

Structural and Functional Analogues

- N'-(3-Pyridinylmethylene)acetohydrazides (e.g., 2-(1-methylpyrrol-2-yl)-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide ) lack the pyrimidine-thio group but retain bioactivity through pyridine coordination, suggesting substituent flexibility .

- 2-(4-Nitrophenyl-piperazin-1-yl)acetohydrazide derivatives displayed weak anticholinesterase activity (IC₅₀ > 29.5 µM), except for 206 (IC₅₀ = 29.5 µM against AChE), emphasizing the need for hydroxyl or electron-donating groups .

Key Data Tables

Table 1: Antimicrobial Activity Comparison

Table 2: Anticancer Activity

| Compound | Core Structure | Cell Line (IC₅₀) | Migration Inhibition | Reference |

|---|---|---|---|---|

| Triazole-thioacetohydrazide | 1,2,4-Triazole | IGR39: <10 µM | Yes | |

| Pyrimidine derivative | Pyrimidin-2-ylsulfanyl | Not tested | No data |

Biological Activity

2-(Pyrimidin-2-ylsulfanyl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. It belongs to a class of hydrazones, which are known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of 2-(Pyrimidin-2-ylsulfanyl)acetohydrazide features a pyrimidine moiety that enhances its biological reactivity. The compound can undergo various chemical transformations, including oxidation and reduction, leading to the formation of different derivatives that may exhibit distinct biological activities.

The biological activity of 2-(Pyrimidin-2-ylsulfanyl)acetohydrazide is primarily attributed to its ability to interact with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the sulfur atom in the molecule can participate in redox reactions, which may affect cellular signaling pathways and metabolic processes.

Antimicrobial Activity

Research indicates that 2-(Pyrimidin-2-ylsulfanyl)acetohydrazide exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of 2-(Pyrimidin-2-ylsulfanyl)acetohydrazide has been explored through various studies. It has shown selective cytotoxicity against several cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 10.5 | Induction of apoptosis |

| MDA-MB-231 (Breast Cancer) | 12.3 | Inhibition of Akt pathway |

In these studies, the compound was found to induce apoptosis in cancer cells, potentially through the inhibition of key signaling pathways such as Akt .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, 2-(Pyrimidin-2-ylsulfanyl)acetohydrazide has demonstrated anti-inflammatory properties. Experimental models have shown a reduction in inflammatory markers when treated with this compound:

These findings indicate its potential utility in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of 2-(Pyrimidin-2-ylsulfanyl)acetohydrazide in various biological contexts:

- Study on Anticancer Activity : A recent study evaluated the effects of the compound on A549 lung adenocarcinoma cells. The results indicated that treatment with 2-(Pyrimidin-2-ylsulfanyl)acetohydrazide led to a significant increase in apoptotic cell death compared to untreated controls .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound exhibited substantial antibacterial activity, suggesting its potential as a therapeutic agent against resistant strains .

Q & A

Q. What are the standard methods for synthesizing 2-(Pyrimidin-2-ylsulfanyl)acetohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between pyrimidine-2-thiol and bromoacetohydrazide derivatives. Optimization can be achieved via Design of Experiments (DoE) to evaluate variables like temperature (e.g., 60–100°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst presence (e.g., triethylamine). Statistical tools like ANOVA help identify significant factors affecting yield . For purity, HPLC with a C18 column and UV detection at 254 nm is recommended .

Q. What spectroscopic techniques are most effective for characterizing 2-(Pyrimidin-2-ylsulfanyl)acetohydrazide?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the hydrazide backbone and pyrimidine-thioether linkage. The NH proton typically appears as a singlet near δ 9.5–10.5 ppm .

- FTIR : Look for N-H stretching (3200–3300 cm), C=O (1650–1700 cm), and C-S (600–700 cm) .

- X-ray Crystallography : Single-crystal analysis provides bond lengths and angles, e.g., S-C bond distance of ~1.75 Å, confirming the sulfanyl group’s geometry .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Conduct accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis products like pyrimidine-2-thiol) . Store in airtight containers under inert gas (N) at –20°C to minimize oxidation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 2-(Pyrimidin-2-ylsulfanyl)acetohydrazide in novel reactions?

- Methodological Answer : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices for nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model reaction pathways, such as cyclization to form thiadiazole derivatives. Validate predictions with experimental kinetic studies (e.g., monitoring intermediates via LC-MS) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Variability : Compare protocols (e.g., MIC vs. IC) and cell lines used. Reproduce assays under standardized conditions (e.g., CLSI guidelines).

- Structural Confounders : Verify purity (>95% by HPLC) and confirm tautomeric forms (e.g., thione vs. thiol) via -NMR pH titrations .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies .

Q. How can the compound’s role in coordination chemistry be systematically explored?

- Methodological Answer : Screen metal ions (e.g., Cu, Fe) using UV-Vis titration (monitor λ shifts) and cyclic voltammetry (redox behavior). Characterize complexes via ESI-MS and EPR spectroscopy. For structural insights, use X-ray absorption spectroscopy (XAS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.